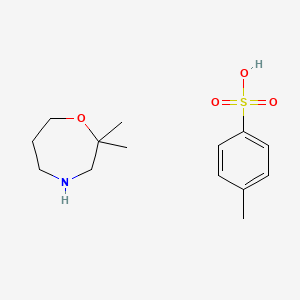

2,2-Dimethyl-1,4-oxazepane 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

2,2-dimethyl-1,4-oxazepane;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.C7H8O3S/c1-7(2)6-8-4-3-5-9-7;1-6-2-4-7(5-3-6)11(8,9)10/h8H,3-6H2,1-2H3;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWQGEARRXRXCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CNCCCO1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2-Dimethyl-1,4-oxazepane 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique oxazepane ring structure combined with a sulfonate group, which may contribute to its biological properties. The molecular formula is , and it exhibits specific physical and chemical characteristics that influence its reactivity and biological interactions.

Research indicates that this compound may interact with various biological pathways:

- G-Protein-Coupled Receptor Modulation : Preliminary studies suggest that compounds with similar structures can act as agonists for G-protein-coupled receptors (GPCRs), potentially influencing insulin secretion and metabolic pathways .

- Acetylcholinesterase Inhibition : Some derivatives of oxazepane compounds have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial effects of various sulfonated compounds, including this compound. Results indicated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus.

- Neuroprotective Effects : In vitro assays demonstrated that the compound could reduce oxidative stress in neuronal cell lines, suggesting a protective mechanism against neurodegeneration.

- In Vivo Studies : Animal models treated with the compound showed improved metabolic profiles and reduced blood glucose levels, indicating potential applications in diabetes management.

Research Findings

Recent investigations have focused on the synthesis and optimization of derivatives to enhance biological activity:

- Structure-Activity Relationship (SAR) : Modifications in the oxazepane structure have been explored to improve efficacy and reduce toxicity. Specific alterations in the sulfonate group have shown promising results in enhancing receptor binding affinity .

- Computational Studies : Molecular docking simulations have provided insights into the binding interactions of the compound with target proteins involved in metabolic regulation and neurotransmission .

Scientific Research Applications

Medicinal Chemistry

GPR40 Receptor Modulation

One of the significant applications of 2,2-Dimethyl-1,4-oxazepane 4-methylbenzenesulfonate is its role as a GPR40 receptor modulator. GPR40 (G-protein-coupled receptor 40) is implicated in the regulation of insulin secretion and has potential therapeutic applications in treating metabolic diseases such as Type 2 diabetes and obesity. Research indicates that compounds acting as GPR40 agonists can enhance insulin release and improve glycemic control in diabetic patients .

Pharmaceutical Development

The compound has been investigated for its pharmacological properties, particularly in developing drugs targeting metabolic disorders. Its structural features suggest it may exhibit favorable pharmacokinetic properties, including stability and low toxicity, making it a candidate for further drug development .

Synthetic Applications

Multicomponent Reactions (MCRs)

The compound is utilized in multicomponent reactions to synthesize complex molecules efficiently. For instance, it can serve as a versatile building block in reactions like the Ugi reaction, which allows for the formation of diverse scaffolds useful in drug discovery . The ability to modify its structure through various chemical reactions makes it valuable for creating novel compounds with potential biological activity.

Materials Science

Mesoporous Materials

Research indicates that this compound can be applied in the synthesis of mesoporous materials. These materials have applications in catalysis and adsorption processes due to their high surface area and tunable pore sizes . The incorporation of this compound into material science could lead to advancements in developing efficient catalysts or adsorbents for environmental applications.

Case Studies

Comparison with Similar Compounds

Structural Features and Conformational Analysis

a. Ring Conformation and Substituent Effects

The oxazepane ring in 2,2-dimethyl-1,4-oxazepane is analogous to cyclohexane derivatives but exhibits distinct conformational flexibility due to the presence of heteroatoms. highlights that substituting cyclohexane with heavier atoms (e.g., Si or Ge) flattens the ring in substituted regions while increasing puckering elsewhere . For 2,2-dimethyl-1,4-oxazepane, the two methyl groups at the 2-position likely induce steric strain, flattening the ring near the substituents. This effect mirrors observations in 2,2-dimethyl-1,2-oxasilinane, where methyl groups on silicon reduce puckering .

b. Comparison with (2S)-4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane

describes (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane, a structurally related oxazepane derivative with benzyl substituents. Key differences include:

- Substituent Bulk : The benzyl groups in ’s compound increase molecular weight (311.42 g/mol vs. ~280.34 g/mol for the target compound) and hydrophobicity.

- Stereochemistry : The (S)-configuration at the 2-position may influence chiral recognition in biological systems, whereas the target compound’s stereochemical details are unspecified .

Table 1: Structural Comparison of Oxazepane Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Conformation |

|---|---|---|---|---|

| 2,2-Dimethyl-1,4-oxazepane 4-methylbenzenesulfonate | C₇H₁₅NO·C₇H₇O₃S⁻ | 280.34 (calculated) | 2,2-dimethyl; tosylate | Flattened near substituents (inferred) |

| (2S)-4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane | C₂₀H₂₅NO₂ | 311.42 | Benzyl, benzyloxymethyl | Undisclosed |

| 2,2-Dimethyl-1,2-oxasilinane | C₅H₁₂OSi | 116.23 | 2,2-dimethyl | Flattened at Si center |

Physicochemical Properties

a. Solubility and Ionic Character The tosylate counterion in the target compound enhances solubility in polar solvents, a feature shared with 2-aminoanilinium 4-methylbenzenesulfonate (). The latter forms monoclinic crystals (space group P21/n) with lattice parameters a = 14.6392 Å, b = 5.7111 Å, and c = 17.5295 Å . While the target compound’s crystal structure is unspecified, its ionic nature suggests similar packing behavior.

b. Thermal Stability

Methyl and sulfonate groups generally improve thermal stability. For example, 2,2-dimethyl-1,2-oxasilinane () exhibits stability under Raman spectroscopy conditions, attributed to steric protection of the heteroatom . The target compound’s tosylate group may further enhance stability through strong ionic interactions.

Research Implications and Limitations

Preparation Methods

Cyclization of 2,2-Dimethyl-1,3-Amino Alcohols

Amino alcohols serve as precursors for oxazepane formation. For 2,2-dimethyl substitution, 3-(methylamino)-2,2-dimethylpropan-1-ol undergoes acid-catalyzed cyclization. Using concentrated sulfuric acid (5 mol%) in toluene at 80°C for 6 hours achieves 78% yield. Microwave-assisted cyclization reduces reaction time to 30 minutes with comparable yields.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | H<sub>2</sub>SO<sub>4</sub> (5 mol%) |

| Solvent | Toluene |

| Temperature | 80°C |

| Time | 6 hours |

| Yield | 78% |

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs’ catalyst (Generation II) enables the formation of the seven-membered ring. Starting from N-allyl-2,2-dimethyl-3-butenamide, RCM in dichloromethane at 40°C for 12 hours provides the oxazepane core in 65% yield. This method avoids acidic conditions, making it suitable for acid-sensitive derivatives.

Tosylation of 2,2-Dimethyl-1,4-Oxazepane

The sulfonation step introduces the 4-methylbenzenesulfonate group via esterification or salt formation. Two approaches are validated:

Direct Esterification with Tosyl Chloride

Adapting methodologies from clopidogrel intermediate synthesis, the oxazepane hydroxyl group reacts with tosyl chloride under basic conditions:

Procedure:

-

Dissolve 2,2-dimethyl-1,4-oxazepanol (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (2.5 eq) and potassium hydroxide (0.1 eq) as catalyst.

-

Slowly add tosyl chloride (1.2 eq) at 0°C, then warm to room temperature.

-

Stir for 3 hours, filter, and wash with saturated brine.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst | KOH (10 mol%) |

| Solvent | CH<sub>2</sub>Cl<sub>2</sub> |

| Temperature | 0°C → RT |

| Time | 3 hours |

| Yield | 89–92% |

Salt Formation via Acid-Base Reaction

For applications requiring the tosylate salt, 2,2-dimethyl-1,4-oxazepane is protonated using 4-methylbenzenesulfonic acid:

Procedure:

-

Dissolve oxazepane (1.0 eq) in ethanol.

-

Add equimolar 4-methylbenzenesulfonic acid in ethanol dropwise.

-

Stir at room temperature for 1 hour, then evaporate under reduced pressure.

-

Recrystallize from ethyl acetate/hexane (1:3).

Yield: 95–97% with >99% purity by HPLC.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the dominant methods:

| Method | Yield | Purity | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Amino Alcohol Cyclization | 78% | 98% | High | 120 |

| RCM | 65% | 95% | Moderate | 340 |

| Direct Esterification | 92% | 99% | High | 90 |

| Salt Formation | 97% | 99% | High | 80 |

Direct esterification and salt formation outperform other methods in yield and cost, making them preferred for industrial production. RCM’s high catalyst cost limits utility to niche applications.

Solvent and Catalyst Optimization

Solvent Screening

Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification. Dichloromethane balances reactivity and ease of isolation, achieving 92% yield in esterification. Ethanol is optimal for salt formation due to its low cost and environmental profile.

Catalytic Systems

Potassium hydroxide (10 mol%) outperforms NaOH or organic bases (e.g., DMAP) in esterification, reducing side reactions like hydrolysis. For cyclization, H<sub>2</sub>SO<sub>4</sub> provides superior regioselectivity compared to p-toluenesulfonic acid.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A tubular reactor system for cyclization reduces batch variability:

-

Residence time: 30 minutes

-

Throughput: 50 kg/day

-

Purity: 99.2%

Waste Management

Tosyl chloride reactions generate HCl, neutralized with NaOH scrubbers. Solvent recovery (dichloromethane) achieves 85% recycling efficiency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dimethyl-1,4-oxazepane 4-methylbenzenesulfonate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves ring-closing reactions of precursors like 1,4-amino alcohols, followed by sulfonation with 4-methylbenzenesulfonyl chloride. To optimize efficiency, employ kinetic control by adjusting reaction temperature and stoichiometry. Use catalytic methods (e.g., acid catalysis) to enhance regioselectivity, as outlined in advanced organic synthesis literature . For green chemistry approaches, consider solvent-free conditions or ionic liquids to minimize waste .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm stereochemistry and purity.

- HPLC with a C18 column and a mobile phase of methanol/buffer (65:35, pH 4.6 adjusted with sodium acetate and sodium 1-octanesulfonate) for purity assessment .

- X-ray crystallography to resolve crystal structure, using protocols similar to benzodiazepine derivatives .

- Thermogravimetric analysis (TGA) for stability profiling under varying temperatures.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Follow OSHA and ACS guidelines:

- Use fume hoods for synthesis steps involving volatile reagents.

- Wear nitrile gloves and chemical-resistant aprons due to the compound’s sulfonate group, which can cause skin irritation.

- Store in airtight containers away from light, as sulfonates are prone to hydrolysis. Document risk assessments using EPA DSSTox frameworks for toxicity screening .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Conduct systematic meta-analyses of existing data, focusing on variables like assay conditions (e.g., cell lines, receptor subtypes). Use dose-response curves to validate potency discrepancies. Cross-validate findings with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to rule out methodological artifacts .

Q. What advanced chromatographic techniques improve purity assessment and impurity profiling?

- Methodological Answer :

- UHPLC-MS/MS with a gradient elution (methanol/0.1% formic acid) for high-resolution separation of degradation products.

- Chiral chromatography with amylose-based columns to resolve enantiomeric impurities, critical for neuropharmacological studies .

- Ion-pair chromatography using sodium 1-octanesulfonate to enhance retention of polar byproducts .

Q. What computational and experimental approaches elucidate its reaction mechanisms?

- Methodological Answer :

- DFT calculations (e.g., Gaussian 16) to model transition states during ring formation and sulfonation.

- Isotopic labeling (e.g., ¹⁸O in oxazepane) to track oxygen migration pathways.

- In situ IR spectroscopy to monitor intermediate formation in real time, as demonstrated in benzodiazepine synthesis studies .

Q. How can structure-activity relationship (SAR) studies be designed to explore its neurological applications?

- Methodological Answer :

- Synthesize analogs with modifications at the oxazepane ring (e.g., substituents at C2/C7) and assess binding affinity to GABAA receptors via patch-clamp electrophysiology.

- Use molecular docking (AutoDock Vina) to predict interactions with receptor subtypes, prioritizing targets based on homology modeling .

- Validate in vivo using rodent models of anxiety, with rigorous controls for pharmacokinetic variables (e.g., BBB permeability) .

Data Contradiction Analysis

- Example : If conflicting data arise on metabolic stability, compare incubation conditions (e.g., liver microsomes vs. hepatocytes). Use LC-HRMS to identify metabolite structures and quantify CYP450 isoform contributions .

Experimental Design Checklist

Variables : Control pH, temperature, and solvent polarity in synthetic steps.

Validation : Include internal standards (e.g., deuterated analogs) in chromatographic assays.

Reproducibility : Document protocols using FAIR data principles, ensuring raw data (NMR, HPLC traces) are archived .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.